Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide
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Overview
Description
Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide is a complex organic compound that belongs to the class of pyridine derivatives Pyridine itself is a nitrogen-containing heterocycle that is widely used in pharmaceuticals, agrochemicals, and as a solvent and reagent in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide typically involves the introduction of the sulfonyl group and the methoxy-methylphenyl substituent onto the pyridine ring. One common method involves the reaction of 2-methoxy-5-methylbenzyl chloride with pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide to form the 1-oxide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfoxides or sulfides.
Scientific Research Applications
Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The methoxy-methylphenyl substituent may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 2-methyl-, 1-oxide
- Pyridine, 2-[[(2-methoxyphenyl)methyl]sulfonyl]-, 1-oxide
- Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide
Uniqueness
Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonyl group and the pyridine ring creates a compound with distinct properties that may offer advantages in specific applications compared to its analogs.
Properties
CAS No. |
60264-24-6 |
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Molecular Formula |
C14H15NO4S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
2-[(2-methoxy-5-methylphenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H15NO4S/c1-11-6-7-13(19-2)12(9-11)10-20(17,18)14-5-3-4-8-15(14)16/h3-9H,10H2,1-2H3 |
InChI Key |
HKMIXSXBUSJGCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CS(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
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